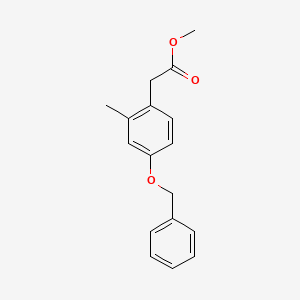
Di(o-tolyl)phosphine
Overview
Description
Di(o-tolyl)phosphine: . This compound is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups. It is commonly used as a ligand in various catalytic reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Di(o-tolyl)phosphine is primarily used as a ligand in various coupling reactions . It plays a crucial role in the catalysis of these reactions, acting as a bridge between the metal catalyst and the organic substrates .
Mode of Action
The mode of action of this compound involves its interaction with metal catalysts and organic substrates in coupling reactions . It binds to the metal catalyst, forming a complex that facilitates the coupling of organic substrates . This interaction results in the formation of new carbon-carbon or carbon-heteroatom bonds .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in organic synthesis, leading to the formation of complex organic molecules from simpler precursors .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability in systems where these solvents are present .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes . By facilitating the formation of new bonds, this compound enables the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may affect its stability and reactivity . Furthermore, the type of solvent used can also impact the efficiency of the reactions it catalyzes .
Biochemical Analysis
Biochemical Properties
Di(o-tolyl)phosphine plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions by stabilizing transition states and enhancing reaction rates. For instance, in the Buchwald-Hartwig cross-coupling reaction, this compound forms complexes with palladium, which then interacts with aryl halides and amines to form carbon-nitrogen bonds . This interaction is crucial for the synthesis of many pharmaceuticals and organic compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, this compound can modulate the activity of enzymes involved in the oxidative stress response, leading to changes in gene expression and cellular metabolism . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium and platinum. These complexes can then interact with various substrates, facilitating catalytic reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture . This degradation can lead to a decrease in its effectiveness as a ligand and may result in long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to facilitate catalytic reactions without causing significant toxic effects. At high doses, this compound can exhibit toxic effects, including respiratory and skin irritation . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the synthesis of organic compounds, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, this compound may bind to proteins involved in intracellular transport, facilitating its movement to target sites where it can exert its catalytic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in areas where catalytic reactions occur, such as the cytoplasm and mitochondria . This localization is crucial for its activity and function, as it ensures that this compound is present at the sites where it is needed for catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents . In this method, the chlorophosphine is reacted with an organomagnesium compound, such as o-tolylmagnesium bromide , under controlled conditions to yield the desired phosphine .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Di(o-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: this compound is commonly used as a ligand in coupling reactions such as Buchwald-Hartwig cross-coupling , Suzuki-Miyaura coupling , Stille coupling , Sonogashira coupling , Negishi coupling , Heck coupling , and Hiyama coupling
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used for oxidation reactions.
Substitution: Various electrophiles can be used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, along with appropriate bases and solvents
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coupling Reactions: Coupled organic products, often forming carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
Di(o-tolyl)phosphine has a wide range of applications in scientific research, including:
Chemistry:
Biology and Medicine:
Drug Development: this compound derivatives are explored for their potential biological activities and as intermediates in the synthesis of bioactive compounds.
Industry:
Comparison with Similar Compounds
- Tri(o-tolyl)phosphine
- Bis(2-methylphenyl)phosphine oxide
- Diphenylphosphine
Comparison:
- Tri(o-tolyl)phosphine has three o-tolyl groups attached to the phosphorus atom, making it bulkier and potentially more sterically hindered compared to di(o-tolyl)phosphine .
- Bis(2-methylphenyl)phosphine oxide is the oxidized form of this compound, with different reactivity and applications .
- Diphenylphosphine has two phenyl groups instead of o-tolyl groups, leading to differences in steric and electronic properties .
This compound is unique due to its specific steric and electronic characteristics, which make it a valuable ligand in various catalytic processes .
Properties
IUPAC Name |
bis(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVFPPZMPHYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1PC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404638 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-64-2 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



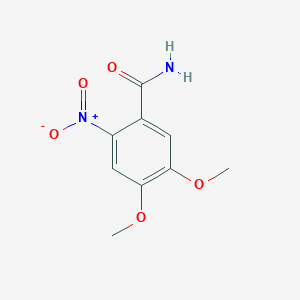




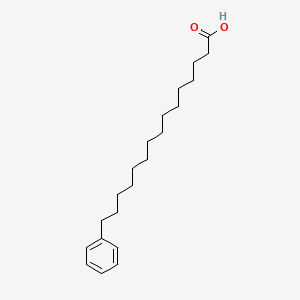
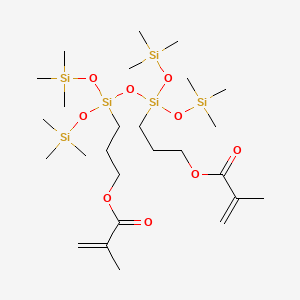
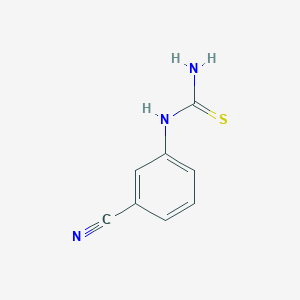
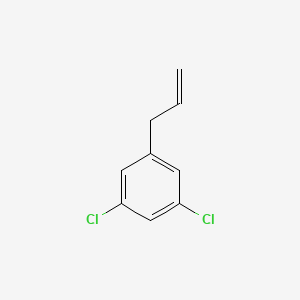
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
